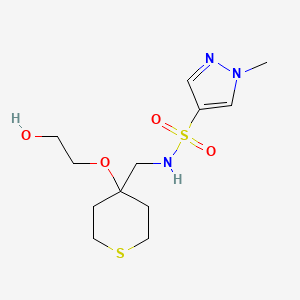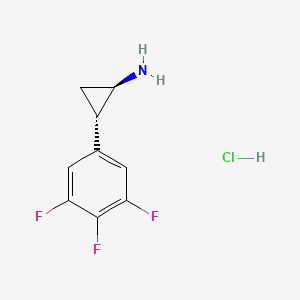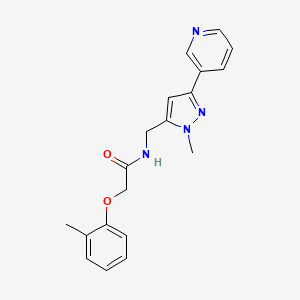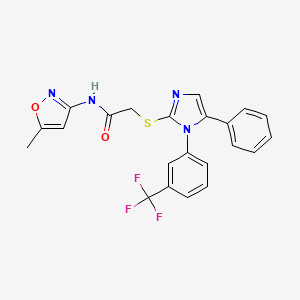![molecular formula C18H14ClN3O B2492037 N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide CAS No. 2034304-10-2](/img/structure/B2492037.png)
N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide and related bipyridine derivatives involves complex organic reactions that are designed to introduce specific functional groups into the bipyridine scaffold. For instance, the synthesis of similar bipyridine derivatives has been achieved through multi-step reactions involving nucleophilic substitution, chlorination, and condensation processes, offering insights into potential synthetic routes for this compound (Li, 2012).
Molecular Structure Analysis
The molecular structure of bipyridine derivatives, including this compound, is characterized by the presence of a bipyridine core with various substituents that influence the compound's properties and reactivity. X-ray crystallography, IR, NMR, and computational methods are commonly employed to elucidate the molecular structure, revealing critical insights into the conformation, bonding, and electronic structure of these compounds (Cabezas et al., 1988).
Chemical Reactions and Properties
Bipyridine derivatives exhibit a range of chemical reactions, primarily influenced by the functional groups attached to the bipyridine core. They can participate in coordination chemistry, forming complexes with various metals, which significantly affects their chemical properties and potential applications. The compound's reactivity towards different reagents and conditions can provide valuable information for further functionalization and application development (Neve et al., 1999).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and thermal stability, are crucial for understanding its behavior in different environments and applications. These properties are determined through empirical studies, including thermal analysis and solubility tests, providing insights into the compound's suitability for various applications (Gallagher et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards different chemical reagents, are pivotal for its functional applications. Studies on similar compounds have shed light on the interaction mechanisms, reactivity patterns, and potential for forming complexes with metals, which could be extrapolated to understand the chemical behavior of this compound (Jayarajan et al., 2019).
Applications De Recherche Scientifique
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, exhibits herbicidal activity against annual and perennial grasses. It has potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).
Luminescent Agent for Imaging
3-chloromethylpyridyl bipyridine fac tricarbonyl rhenium cation, a compound with a similar structure, is a thiol-reactive luminescent agent. It exhibits a long luminescence lifetime and large Stokes shift, accumulating in mitochondria. This represents the first application of a 3MLCT luminescent agent for targeting a biological entity in imaging (Amoroso et al., 2008).
Structural Studies
Synthesis and structural studies of tropane benzamines, including N-(8-Isopropyl-nortropan-3-β-yl)-2-methoxy-4-amino-5-chlorobenzamide, have been conducted. X-ray diffraction, IR, and NMR methods were used to determine their crystal and molecular structures, providing insights into the conformations and interactions of similar compounds (Cabezas et al., 1989).
Photophysical Properties in Complexes
Studies on cyclometalated complexes of Iridium(III) with functionalized 2,2‘-Bipyridines, including 4‘-(4-chlorophenyl)-6‘-phenyl-2,2‘-bipyridine, reveal their redox and absorption properties. These complexes are luminescent from 3MLCT levels both at low and room temperatures, highlighting their potential in photochemical applications (Neve et al., 1999).
Cancer Research
Ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid demonstrate antiproliferative activity, with one complex showing comparable IC50 values to cisplatin on cancer cell lines. These complexes, including Ru(bipy)(2)(Cpp-NH-Hex-COOH), target mitochondria and induce apoptosis, contributing to research in cancer therapeutics (Pierroz et al., 2012).
Environmental Sensing
A coordination polymer, [Cd(bipy)][HL] n, functions as a dual functional fluorescent sensor for detecting hazardous environmental contaminants like nitrobenzene and dichromate anion. This represents a novel application of such compounds in environmental monitoring (Kan & Wen, 2017).
Propriétés
IUPAC Name |
2-chloro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-6-2-1-5-15(16)18(23)22-12-14-4-3-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTMWRWRZDHDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)
![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)





![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)
![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)
